2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile
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Overview
Description
2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile is a chemical compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a 4-fluoro-2-methylphenyl group and an acetonitrile group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The fluoro and methyl groups may enhance the compound’s binding affinity and selectivity for these targets. The acetonitrile group can also play a role in the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenyl derivatives: These compounds share the fluoro and methyl substitutions on the phenyl ring.
Piperazine derivatives: Compounds like aripiprazole and quetiapine also contain the piperazine moiety and are used in pharmaceutical applications.
Uniqueness
2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[(4-fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3/c1-12-10-14(15)3-2-13(12)11-18-8-6-17(5-4-16)7-9-18/h2-3,10H,5-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMSTDGEIOZZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2CCN(CC2)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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